3,4-Diiodo-6-methoxy-1H-indazole
Description
3,4-Diiodo-6-methoxy-1H-indazole is a halogenated indazole derivative characterized by iodine substitutions at the 3- and 4-positions of the indazole core and a methoxy group at the 6-position.
Properties
IUPAC Name |
3,4-diiodo-6-methoxy-2H-indazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6I2N2O/c1-13-4-2-5(9)7-6(3-4)11-12-8(7)10/h2-3H,1H3,(H,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZWDBSYCOYRPRG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=NNC(=C2C(=C1)I)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6I2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.95 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Diiodo-6-methoxy-1H-indazole typically involves the iodination of 6-methoxy-1H-indazole. One common method includes the use of iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction is usually carried out in an organic solvent like acetic acid or dichloromethane at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve large-scale iodination processes using continuous flow reactors to ensure consistent quality and yield. The use of automated systems and advanced purification techniques like recrystallization and chromatography are essential to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
3,4-Diiodo-6-methoxy-1H-indazole can undergo various chemical reactions, including:
Substitution Reactions: The iodine atoms can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form larger molecules or polymers.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. Reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride are used under controlled conditions.
Coupling Reactions: Catalysts like palladium or copper are often employed in the presence of ligands and bases.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted indazoles, while coupling reactions can produce complex organic molecules or polymers.
Scientific Research Applications
3,4-Diiodo-6-methoxy-1H-indazole is a heterocyclic compound belonging to the indazole family, which is known for diverse biological activities and applications in medicine and industry. This compound has several scientific research applications.
Scientific Research Applications
- Chemistry this compound serves as a building block in the synthesis of complex organic molecules.
- Biology It is investigated for potential biological activities, including antimicrobial and anticancer properties.
- Medicine The compound is explored as a potential therapeutic agent because of its unique chemical structure and biological activities.
- Industry It is utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves interaction with specific molecular targets and pathways. The iodine atoms and methoxy group influence its binding affinity and selectivity towards certain enzymes or receptors. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Indazoles in Medicinal Chemistry
Indazole is a significant scaffold in medicinal chemistry, with synthetic methodologies enabling its preparation . Indazole derivatives possess strong antiprotozoal activity and are characterized by continuous structure-activity relationships (SAR) .
Indoles as anticancer agents
Mechanism of Action
The mechanism of action of 3,4-Diiodo-6-methoxy-1H-indazole involves its interaction with specific molecular targets and pathways. The presence of iodine atoms and a methoxy group can influence its binding affinity and selectivity towards certain enzymes or receptors. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Key Observations :
- Halogen Effects: The diiodo substitution in this compound results in a molecular weight nearly double that of the brominated analog (227.06 vs. ~400.06), significantly increasing lipophilicity. This may enhance membrane permeability but reduce aqueous solubility compared to mono-halogenated compounds .
- Substituent Position: The 6-methoxy group in both 3,4-Diiodo and 5-Iodo analogs contrasts with the 4-methoxy group in the brominated compound.
Q & A
Q. What are the common synthetic routes for 3,4-Diiodo-6-methoxy-1H-indazole, and how can reaction conditions be optimized?
The synthesis of halogenated indazoles like this compound typically involves iodination of precursor indazole derivatives. A standard approach includes:
- Precursor preparation : Starting with 6-methoxy-1H-indazole, sequential iodination at positions 3 and 4 using iodine sources (e.g., N-iodosuccinimide) in polar aprotic solvents like DMF or DMSO.
- Reaction optimization : Temperature (80–120°C) and reaction time (12–24 hours) significantly impact yield. For example, prolonged reflux (18 hours) in DMSO improved intermediate stability in analogous indazole syntheses .
- Purification : Recrystallization using water-ethanol mixtures or column chromatography (silica gel, ethyl acetate/hexane) is recommended for high-purity isolation .
Q. Which analytical techniques are most reliable for characterizing this compound?
Key methods include:
- Spectroscopy :
- ¹H/¹³C NMR : Assigns substituent positions and confirms iodination (lack of aromatic protons at positions 3 and 4).
- Mass spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (e.g., [M+H]⁺ expected at 430.86 g/mol).
- Elemental analysis : Validates purity (>95%) and stoichiometry.
- X-ray crystallography : Resolves crystal packing and confirms regioselectivity in iodination .
Advanced Research Questions
Q. How can density functional theory (DFT) predict the reactivity of this compound in cross-coupling reactions?
DFT calculations (e.g., B3LYP/6-31G*) model electronic properties critical for Suzuki or Ullmann couplings:
- Iodine substituents : High electron-withdrawing effects reduce electron density at C3 and C4, favoring oxidative addition with palladium catalysts.
- Local spin-density approximations : Assess charge distribution to predict regioselectivity in coupling reactions .
- Validation : Compare computed activation energies with experimental yields to refine computational models .
Q. What methodological strategies address contradictions in reported biological activity data for halogenated indazoles?
Discrepancies in bioactivity (e.g., IC₅₀ variations) may arise from:
- Assay conditions : Differences in solvent (DMSO vs. aqueous buffers) or cell lines.
- Structural analogs : Compare with 3-Iodo-4-methyl-6-nitro-1H-indazole, where nitro groups enhance electrophilicity but reduce solubility .
- Dose-response validation : Use orthogonal assays (e.g., fluorescence-based and radiometric) to confirm activity .
Q. How does the electronic profile of this compound influence its environmental remediation potential?
The compound’s iodine substituents and methoxy group enable:
- Pollutant degradation : Reactive oxygen species (ROS) generation under UV light degrades aromatic pollutants via radical pathways.
- Mechanistic studies : Electron paramagnetic resonance (EPR) detects hydroxyl radicals (•OH) in degradation processes.
- Optimization : Adjust pH and light intensity to enhance degradation efficiency .
Q. What experimental design considerations are critical for studying structure-activity relationships (SAR) in indazole derivatives?
- Variable control : Systematically modify substituents (e.g., replace iodine with bromine) while keeping the indazole core constant.
- Biological testing : Use standardized assays (e.g., kinase inhibition) with positive controls (e.g., staurosporine).
- Data triangulation : Combine computational docking (AutoDock Vina), in vitro assays, and pharmacokinetic modeling .
Q. How can researchers mitigate challenges in purifying this compound?
- Solvent selection : Use ethanol-water mixtures for recrystallization to balance solubility and yield .
- Chromatography : Employ reverse-phase HPLC (C18 column, acetonitrile/water gradient) for trace impurity removal.
- Stability monitoring : Store purified compounds under inert gas (N₂) at -20°C to prevent iodine loss .
Methodological Tables
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
